

Comparative Efficacy of GSK199 and GSK484 as PAD4 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two selective and reversible peptidylarginine deiminase 4 (PAD4) inhibitors, **GSK199** and GSK484. Both compounds are valuable research tools for studying the role of PAD4 in various physiological and pathological processes, including autoimmune diseases, inflammation, and cancer.

Overview

GSK199 and GSK484 are potent inhibitors of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins. This post-translational modification, known as citrullination or deimination, plays a crucial role in various cellular processes, including the formation of Neutrophil Extracellular Traps (NETs).[1][2] Dysregulation of PAD4 activity has been implicated in the pathogenesis of several diseases, making it an attractive therapeutic target.[1] GSK484 is a more potent successor to **GSK199**, exhibiting a lower IC50 value.[3][4] Both compounds are selective for PAD4 over other PAD isoforms (PAD1-3).[5][6]

Data Presentation

Table 1: In Vitro Potency of GSK199 and GSK484 against PAD4



Compoun d	Target	Assay Type	IC50 (no Ca2+)	IC50 (0.2 mM Ca2+)	IC50 (2 mM Ca2+)	Referenc e(s)
GSK199	PAD4	Fluorescen ce Polarizatio n	200 nM	250 nM	1 μΜ	[3][7][8]
PAD4	NH3 Release	200 nM	-	-	[8]	
GSK484	PAD4	Fluorescen ce Polarizatio n	50 nM	-	250 nM	[5][9][10]
PAD4	NH3 Release	-	-	-	[10]	

Table 2: In Vivo Efficacy of GSK199 and GSK484 in Disease Models



Compound	Disease Model	Animal Model	Dosing Regimen	Key Findings	Reference(s
GSK199	Collagen- Induced Arthritis (CIA)	DBA1/J mice	30 mg/kg, daily	Reduced clinical disease activity, synovial inflammation, pannus formation, and joint damage.	[11][12]
GSK484	Cancer- Associated Kidney Injury	MMTV-PyMT mice	4 mg/kg, daily for 1 week	Suppressed tumor- induced NETosis and antagonized kidney injury.	[9][13]
Colorectal Cancer (Radiosensiti zation)	Nude mouse xenograft	Not specified	Increased radiosensitivit y of colorectal cancer and inhibited NET formation.	[14][15]	
Arterial Thrombosis (Superficial Erosion)	ApoE-/- mice	4 mg/kg, daily for 7 days	Reduced NET accumulation and preserved endothelial continuity.	[16]	
Experimental Colitis	C57BL/6 mice	4 mg/kg, 4 times over 9 days	Reduced mucosal NETs but did not improve	[17]	•



			inflammatory biomarkers.	
Acute Liver Failure	C57BL/6J mice	20 mg/kg, single dose 24h before insult	Substantially inhibited NET formation and protected against liver injury.	[18]

Experimental Protocols PAD4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of the inhibitor to compete with a fluorescently labeled tracer for binding to the PAD4 enzyme.

Reagents:

- PAD4 enzyme
- Assay buffer (e.g., 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM
 DTT)
- Fluorescent tracer (e.g., GSK215)
- Test compounds (GSK199 or GSK484) serially diluted in DMSO
- Calcium chloride solution (for assays with calcium)

Procedure:

- Serially dilute PAD4 in assay buffer with varying concentrations of calcium (0, 0.2, 2, and 10 mM).
- Add 10 nM of the fluorescent tracer GSK215.
- Incubate for 50 minutes to allow binding to reach equilibrium.



- For IC50 determination, add serially diluted test compounds to the PAD4 and tracer mixture at the desired calcium concentration.
- Measure fluorescence polarization to determine the displacement of the tracer by the inhibitor.
- Calculate IC50 values from the resulting dose-response curves.

Neutrophil Extracellular Trap (NET) Formation Assay (Immunofluorescence)

This protocol allows for the visualization and quantification of NET formation by neutrophils in response to a stimulus.

- Reagents:
 - Isolated human or mouse neutrophils
 - RPMI 1640 medium with 2% autologous serum
 - Poly-L-lysine coated coverslips
 - NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), ionomycin)
 - Test compounds (GSK199 or GSK484)
 - Fixation solution (e.g., 4% paraformaldehyde)
 - Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
 - Blocking buffer (e.g., 5% BSA in PBS)
 - Primary antibody against a NET marker (e.g., anti-citrullinated Histone H3)
 - Fluorescently labeled secondary antibody
 - DNA stain (e.g., Hoechst 33342)



• Procedure:

- Seed isolated neutrophils onto poly-L-lysine coated coverslips and allow them to adhere for 60 minutes.
- Pre-treat the cells with various concentrations of GSK199 or GSK484 for 15-30 minutes.
- Stimulate the neutrophils with a NET-inducing agent (e.g., 50 nM PMA) for 3-4 hours.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells and block non-specific binding sites.
- Incubate with the primary antibody against citrullinated Histone H3, followed by the fluorescently labeled secondary antibody.
- Counterstain the DNA with Hoechst 33342.
- Visualize the cells using a fluorescence microscope and quantify the percentage of NETforming cells.[19][20][21]

In Vivo Collagen-Induced Arthritis (CIA) Model

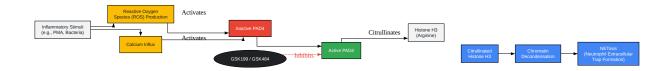
This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics rheumatoid arthritis.

- Animal Model: DBA1/J mice.
- · Induction of Arthritis:
 - Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
 - Day 21: Administer a booster immunization with bovine type II collagen and Incomplete Freund's Adjuvant.
- Treatment:



- Administer GSK199 (e.g., 30 mg/kg) or vehicle daily via oral gavage, starting from the day of the first immunization.
- Efficacy Assessment:
 - Monitor clinical signs of arthritis (e.g., paw swelling, erythema) daily from day 21 to day 35.
 - At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and cartilage/bone damage.
 - Collect blood samples to measure serum levels of autoantibodies.[11][12]

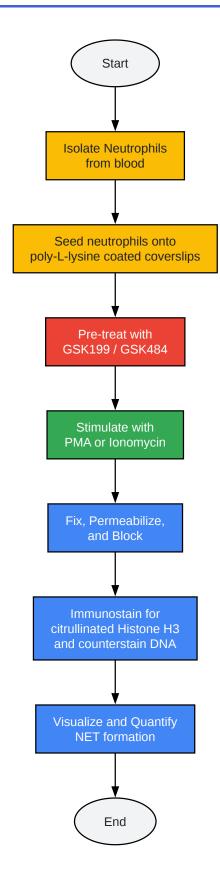
Mandatory Visualization



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Caption: PAD4 signaling pathway leading to NETosis and its inhibition by GSK199/GSK484.





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Caption: Experimental workflow for the in vitro NETosis inhibition assay.



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